4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is a chemical compound that integrates a quinoxaline moiety with a benzoic acid structure. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Quinoxalines are known for their diverse pharmacological properties, including anticancer and antimicrobial effects, making derivatives like 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid of significant interest.
The compound can be synthesized through various chemical reactions involving intermediates derived from 3-methylquinoxalin-2(1H)-one and para-amino benzoic acid. These precursors are commonly utilized in synthetic organic chemistry to create complex molecular structures with potential therapeutic applications .
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid falls under the category of quinoxaline derivatives and carboxylic acids. Its classification as a quinoxaline derivative highlights its structural characteristics, which contribute to its biological activity.
The synthesis of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid typically involves multiple steps:
The molecular structure of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid features a quinoxaline ring connected via a methylene bridge to a benzoic acid moiety. This unique structural arrangement contributes to its potential biological activity.
Key molecular data include:
The compound can participate in various chemical reactions typical for carboxylic acids and quinoxalines, including:
These reactions can be facilitated under standard laboratory conditions, employing catalysts or specific reagents as necessary to enhance yields and selectivity.
The mechanism of action for compounds like 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid often involves interaction with biological targets such as enzymes or receptors. The quinoxaline component may act as a ligand that binds to specific sites, potentially inhibiting or modulating biological pathways related to cancer cell proliferation or other disease processes.
Research indicates that derivatives of quinoxaline can exhibit significant anticancer activity by targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 4 (FGFR-4), suggesting that this compound may have similar effects .
The physical properties of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid include:
Chemical properties include:
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid has potential applications in:
The 3-methyl-2-oxoquinoxaline core serves as a bioisostere for ATP-competitive kinase inhibitors, mimicking the adenine-binding motif of natural substrates. Crystallographic studies confirm its strategic positioning within the hinge region of VEGFR-2 (PDB: 4ASD), where it forms dual hydrogen bonds:
Electron-donating methyl substitution at C3 enhances hydrophobic contact with Leu840 and Val848 in the gatekeeper domain, increasing residence time. Derivatives featuring this scaffold demonstrate low micromolar inhibition (IC₅₀ = 2.1–9.8 µM against HepG2/MCF-7 cells), outperforming reference compounds in apoptosis induction. Molecular dynamics simulations reveal 23% higher conformational stability than quinazoline analogs due to reduced steric clash with the DFG-out motif [4] [6].
Table 1: Kinase Inhibition Profiles of 3-Methyl-2-Oxoquinoxaline Derivatives
Compound | VEGFR-2 IC₅₀ (nM) | HepG2 Cytotoxicity (µM) | Binding Energy (kcal/mol) |
---|---|---|---|
Lead compound | 3.2 | 4.5 | -10.9 |
Sorafenib* | 3.1 | 2.2 | -11.2 |
SA-4 derivative | 6.8 | 3.9 | -9.7 |
Reference inhibitor [6] |
The para-benzoic acid moiety introduces critical electrostatic functionality that complements the quinoxaline core. Its ionizable carboxyl group (-COOH) enables:
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents on the benzoic acid ring improve VEGFR-2 affinity 4-fold by reducing pKa (ΔpKa = 0.8), thereby strengthening ionic interactions. Molecular hybridization screens identified the para-carboxyl configuration as optimal, with meta-substituted analogs showing 67% lower cellular uptake in HepG2 models [4] [7].
Table 2: Physicochemical Properties of Benzoic Acid Modifications
Substituent Position | log D₇.₄ | VEGFR-2 Kᵢ (nM) | Solubility (mg/mL) |
---|---|---|---|
para-COOH | 2.1 | 8.3 | 1.42 |
meta-COOH | 2.4 | 34.7 | 0.89 |
ortho-COOH | 3.0 | >100 | 0.12 |
Methyl ester | 3.9 | 210.5 | <0.01 |
The methylene bridge (-CH₂-) linking quinoxaline and benzoic acid subsystems enables conformational flexibility critical for dual-target engagement. Docking simulations indicate:
This hybridization yields synergistic activity:
87% angiogenesis suppression in zebrafish models at 10 µM Dual VEGFR-2/FGFR-4 inhibition (IC₅₀ = 6.2 nM/18.4 nM) surpassing sorafenib's selectivity [6]
The methylene spacer optimizes linker length (4.9 Å), avoiding steric clashes in the ATP-binding cleft. In vitro profiling confirms 3.1-fold higher apoptosis induction than unconjugated components, attributed to caspase-3/9 activation and BAX/Bcl-2 ratio modulation (3.14-fold increase) [3] [6].
Table 3: Hybrid Compound Performance vs. Parent Fragments
Parameter | Hybrid Compound | 3-Methyl-2-oxoquinoxaline Alone | Benzoic Acid Alone |
---|---|---|---|
VEGFR-2 IC₅₀ | 3.2 nM | 48 nM | >10,000 nM |
HepG2 IC₅₀ | 4.5 µM | 12.8 µM | >100 µM |
Aqueous solubility | 1.42 mg/mL | 0.08 mg/mL | 8.3 mg/mL |
Plasma protein binding | 89% | 78% | 35% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0